Cyclohepten-1-yl(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohepten-1-yl(morpholin-4-yl)methanone is a chemical compound that features a cycloheptene ring attached to a morpholine ring via a methanone group. This compound is of interest due to its unique structure, which combines the properties of both cycloheptene and morpholine, making it useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepten-1-yl(morpholin-4-yl)methanone typically involves the reaction of cycloheptene with morpholine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include a solvent such as dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclohepten-1-yl(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohepten-1-yl(morpholin-4-yl)carboxylic acid.
Reduction: Cyclohepten-1-yl(morpholin-4-yl)methanol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Cyclohepten-1-yl(morpholin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclohepten-1-yl(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexen-1-yl(morpholin-4-yl)methanone
- Cyclopenten-1-yl(morpholin-4-yl)methanone
- Cycloocten-1-yl(morpholin-4-yl)methanone
Uniqueness
Cyclohepten-1-yl(morpholin-4-yl)methanone is unique due to its seven-membered cycloheptene ring, which imparts distinct chemical and physical properties compared to its five- or six-membered counterparts. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
91554-20-0 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
cyclohepten-1-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C12H19NO2/c14-12(13-7-9-15-10-8-13)11-5-3-1-2-4-6-11/h5H,1-4,6-10H2 |
InChI Key |
UYCSPRNZSHLPFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.